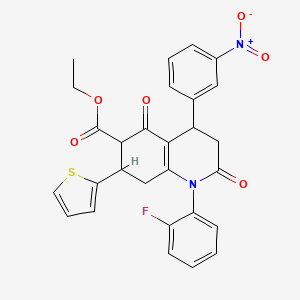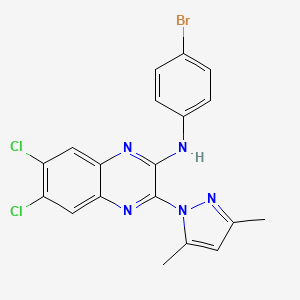![molecular formula C17H12N4O5 B4317797 3'-acetyl-5'-(3-nitrophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4317797.png)
3'-acetyl-5'-(3-nitrophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
概要
説明
3’-Acetyl-5’-(3-nitrophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety fused with an oxadiazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-acetyl-5’-(3-nitrophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Spiro Compound Formation: The final step involves the spiro cyclization, where the indole and oxadiazole moieties are linked through a spiro carbon atom. This can be achieved using a variety of cyclization agents and conditions, such as strong acids or bases, depending on the specific substituents on the rings.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and nitrophenyl groups, leading to the formation of corresponding oxides or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, typically achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), Friedel-Crafts acylation reagents.
Major Products
Oxidation: Formation of nitro oxides or acetyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
3’-Acetyl-5’-(3-nitrophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used in studies to understand its interaction with various enzymes and receptors, which could lead to the development of new therapeutic agents.
Material Science: Explored for its potential use in organic electronics due to its unique electronic properties.
作用機序
The exact mechanism of action of 3’-acetyl-5’-(3-nitrophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one depends on its application:
Anti-Cancer Activity: It may intercalate into DNA, disrupting the replication process and leading to cell death. It could also inhibit specific enzymes involved in cell proliferation.
Enzyme Inhibition: The compound might bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
Spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one: Lacks the acetyl and nitrophenyl groups, which may result in different biological activities.
3’-Acetyl-5’-(3-nitrophenyl)-3’H-spiro[indole-3,2’-[1,2,4]triazol]-2(1H)-one: Similar structure but with a triazole ring instead of an oxadiazole, potentially altering its reactivity and biological properties.
Uniqueness
The presence of both the acetyl and nitrophenyl groups in 3’-acetyl-5’-(3-nitrophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one makes it unique, as these groups can significantly influence its chemical reactivity and biological activity, offering a distinct profile compared to other spiro compounds.
This detailed overview provides a comprehensive understanding of 3’-acetyl-5’-(3-nitrophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-acetyl-5-(3-nitrophenyl)spiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5/c1-10(22)20-17(13-7-2-3-8-14(13)18-16(17)23)26-15(19-20)11-5-4-6-12(9-11)21(24)25/h2-9H,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFFRHQNRSWCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-NITRO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE](/img/structure/B4317725.png)
![3-BROMO-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE](/img/structure/B4317752.png)
![4-(chloromethyl)-1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4317766.png)
![1''-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}dispiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane-2',3''-indol]-2''(1''H)-one](/img/structure/B4317768.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(9H-fluoren-2-ylsulfonyl)piperazine](/img/structure/B4317775.png)

![ETHYL 4-AMINO-2-({[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4317779.png)

![2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL](/img/structure/B4317791.png)
![1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4317804.png)
![3-(butylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4317806.png)
![N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4317811.png)
![3-AMINO-N-(4-CHLOROPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE](/img/structure/B4317819.png)
![1,3-bis(butylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4317824.png)
